N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is an organic compound with a complex structure that includes a benzofuran ring, a bromobenzoyl group, and a methoxybenzamide moiety
Preparation Methods
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with 1-benzofuran-3-ylamine to form N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]amine. Finally, this compound is acylated with 3-methoxybenzoyl chloride to yield the target compound .
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anti-inflammatory and anti-tumor agent.
Materials Science: Due to its unique structural properties, this compound can be used in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide involves the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to reduced inflammation and tumor growth .
Comparison with Similar Compounds
Similar compounds to N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide include:
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide: This compound has a similar structure but with a methoxy group at a different position, which can affect its reactivity and biological activity.
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide: The presence of a butoxy group instead of a methoxy group can lead to differences in solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16BrNO4 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H16BrNO4/c1-28-17-6-4-5-15(13-17)23(27)25-20-18-7-2-3-8-19(18)29-22(20)21(26)14-9-11-16(24)12-10-14/h2-13H,1H3,(H,25,27) |
InChI Key |
SZDNWHJOFVETAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.